molecular formula C19H34Sn B1607596 Tributyl(3-methylphenyl)stannane CAS No. 68971-88-0

Tributyl(3-methylphenyl)stannane

Cat. No.: B1607596
CAS No.: 68971-88-0
M. Wt: 381.2 g/mol
InChI Key: JMFLWHWNLBJHJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tributyl(3-methylphenyl)stannane is an organotin compound characterized by a tin atom bound to three butyl groups and a 3-methylphenyl aromatic ring. Organotin compounds like this are pivotal in cross-coupling reactions (e.g., Stille couplings) due to their ability to transfer aryl groups to transition metal catalysts, enabling the synthesis of complex organic molecules .

Properties

CAS No.

68971-88-0

Molecular Formula

C19H34Sn

Molecular Weight

381.2 g/mol

IUPAC Name

tributyl-(3-methylphenyl)stannane

InChI

InChI=1S/C7H7.3C4H9.Sn/c1-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3;

InChI Key

JMFLWHWNLBJHJF-UHFFFAOYSA-N

SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between Tributyl(3-methylphenyl)stannane and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituent
This compound C₁₉H₃₄Sn ~397.17 (estimated) Not explicitly listed 3-methylphenyl
Tributyl[3-(trifluoromethyl)phenyl]stannane C₁₉H₃₁F₃Sn 435.16 53566-38-4 3-CF₃ (electron-withdrawing)
Tributyl(3-methoxyphenyl)stannane C₁₉H₃₄OSn 397.17 122439-11-6 3-OCH₃ (electron-donating)
Trimethyl(3-methylphenyl)stannane C₁₀H₁₆Sn 243.95 937-01-9 Trimethyltin group

Key Observations :

  • Substituent Effects : The 3-methyl group in this compound is electron-donating, enhancing the electron density of the aromatic ring compared to the electron-withdrawing trifluoromethyl group in Tributyl[3-(trifluoromethyl)phenyl]stannane. This difference significantly impacts reactivity in cross-coupling reactions .
  • Tin Alkyl Groups : Tributyltin analogs exhibit greater steric bulk and higher hydrophobicity compared to trimethyltin derivatives, influencing solubility and reaction kinetics .

Research Findings and Trends

  • Electron-Donating vs. Withdrawing Groups : Studies on Tributyl[3-(trifluoromethyl)phenyl]stannane demonstrate faster coupling rates in electron-deficient systems, whereas this compound may favor reactions requiring electron-rich intermediates .
  • Industrial Use : Thermo Scientific markets Tributyl[3-(trifluoromethyl)phenyl]stannane for pharmaceutical and materials science applications, highlighting demand for specialized stannanes .

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